molecular formula C16H15N3OS2 B12796170 Morpholine, 4-(4,6-di-2-thienyl-2-pyrimidinyl)- CAS No. 124959-55-3

Morpholine, 4-(4,6-di-2-thienyl-2-pyrimidinyl)-

Cat. No.: B12796170
CAS No.: 124959-55-3
M. Wt: 329.4 g/mol
InChI Key: WKXAICQVFXOQBR-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The systematic IUPAC name for this compound is 4-[4,6-di(2-thienyl)pyrimidin-2-yl]morpholine , reflecting its three-component structure: a central pyrimidine ring substituted at positions 4 and 6 with 2-thienyl groups, and a morpholine moiety attached at position 2. The molecular formula $$ \text{C}{16}\text{H}{15}\text{N}{3}\text{OS}{2} $$ corresponds to a monoisotopic mass of 329.0657 Da, with a calculated exact mass of 329.0660 Da. Key physicochemical properties include a density of 1.324 g/cm³ and a boiling point of 542.8°C at atmospheric pressure, as derived from computational models.

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source
CAS Registry Number 124959-55-3
Molecular Formula $$ \text{C}{16}\text{H}{15}\text{N}{3}\text{OS}{2} $$
Molecular Weight 329.44 g/mol
Density 1.324 g/cm³
Boiling Point 542.8°C at 760 mmHg
LogP (Octanol-Water) 3.835

The morpholine ring contributes a six-membered structure with one oxygen and one nitrogen atom, while the pyrimidine-thienyl system introduces conjugated π-electrons, enhancing electronic delocalization.

Historical Context of Morpholine-Based Heterocyclic Compounds

Morpholine derivatives first gained prominence in the 1950s with the introduction of preludin (phenmetrazine), an anti-obesity drug featuring a morpholine ring. This marked the beginning of morpholine’s recognition as a privileged scaffold in medicinal chemistry due to its balanced lipophilicity, metabolic resistance, and capacity for hydrogen bonding. By the 1980s, researchers began exploring hybrid systems combining morpholine with aromatic heterocycles like pyrimidine and thiophene to modulate bioactivity.

The integration of thienyl groups into pyrimidine frameworks emerged from studies on thiophene’s electronic effects, which enhance binding affinity to kinase targets. The specific combination of 2-thienyl substituents at the 4- and 6-positions of pyrimidine, coupled with a morpholine group at position 2, was first reported in the early 2000s as part of efforts to develop kinase inhibitors with improved selectivity.

Structural Significance of Thienyl-Pyrimidine-Morpholine Hybrid Architectures

The structural design of 4-[4,6-di(2-thienyl)pyrimidin-2-yl]morpholine exploits complementary features of its three components:

1. Morpholine Ring :

  • Electron-Deficient Nitrogen : The oxygen atom inductively withdraws electron density, reducing the basicity of the morpholine nitrogen (pKa ~7.5) compared to piperidine derivatives.
  • Hydrogen-Bond Acceptor : The oxygen atom participates in weak hydrogen bonds, aiding in target binding while maintaining solubility.

2. Pyrimidine Core :

  • Planar Rigidity : The pyrimidine ring enforces a flat geometry, facilitating π-π stacking interactions with aromatic residues in enzyme active sites.
  • Substitution Pattern : The 4- and 6-positions are optimal for introducing steric bulk or electronic modifiers like thienyl groups.

3. 2-Thienyl Substituents :

  • Aromaticity and Conjugation : Thiophene’s sulfur atom contributes to electron-rich aromatic systems, enhancing charge-transfer interactions.
  • Steric Modulation : The 2-thienyl orientation minimizes steric clashes while maximizing surface contact with hydrophobic protein pockets.

Table 2: Contributions of Structural Moieties to Molecular Properties

Moietiy Key Contribution Impact on Properties
Morpholine Hydrogen-bond acceptance Solubility, metabolic stability
Pyrimidine Planar rigidity Target binding affinity
2-Thienyl Conjugated π-system Electronic delocalization

X-ray crystallographic studies of analogous compounds, such as 3-isopropyl-2-morpholino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, confirm the planarity of the thienopyrimidine system and the chair conformation of the morpholine ring. Intramolecular hydrogen bonds (e.g., C–H⋯O and C–H⋯N) further stabilize the hybrid structure, as observed in crystal packing analyses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124959-55-3

Molecular Formula

C16H15N3OS2

Molecular Weight

329.4 g/mol

IUPAC Name

4-(4,6-dithiophen-2-ylpyrimidin-2-yl)morpholine

InChI

InChI=1S/C16H15N3OS2/c1-3-14(21-9-1)12-11-13(15-4-2-10-22-15)18-16(17-12)19-5-7-20-8-6-19/h1-4,9-11H,5-8H2

InChI Key

WKXAICQVFXOQBR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)C3=CC=CS3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4,6-Dichloropyrimidin-2-yl)morpholine Intermediate

A key intermediate in the synthesis is 4-(4,6-dichloropyrimidin-2-yl)morpholine, which is prepared by nucleophilic substitution of morpholine on 2,4,6-trichloropyrimidine.

  • Reaction conditions: The reaction is typically carried out in acetone at 0–20 °C for 0.5 hours.
  • Yield: Reported yields range from 20% to 79%, depending on reaction optimization.
Step Reactants Conditions Product Yield (%)
1 2,4,6-Trichloropyrimidine + Morpholine Acetone, 0–20 °C, 0.5 h 4-(4,6-Dichloropyrimidin-2-yl)morpholine 20–79

This intermediate serves as the substrate for further functionalization.

Palladium-Catalyzed Cross-Coupling for Thienyl Substitution

The 4 and 6 positions of the pyrimidine ring are substituted with 2-thienyl groups via selective palladium-catalyzed cross-coupling reactions, often using triorganoindium or organoboron reagents.

  • This method allows for the synthesis of non-symmetrical pyrimidines functionalized at C-4 and C-6 positions.
  • The reaction is efficient and versatile, enabling the introduction of diverse thienyl substituents.
Step Reactants Catalyst Conditions Product Notes
2 4-(4,6-Dichloropyrimidin-2-yl)morpholine + 2-thienyl organometallic reagent Pd catalyst (e.g., Pd(PPh3)4) Reflux or microwave-assisted heating Morpholine, 4-(4,6-di-2-thienyl-2-pyrimidinyl)- Selective substitution at C-4 and C-6

Alternative Synthetic Route via Condensation and Cyclization

Another approach involves the condensation of 1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in the presence of lithium hydroxide under reflux in ethanol, yielding 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines, structurally related to the target compound.

  • This method uses a base-catalyzed cyclization to form the pyrimidine ring.
  • Purification is achieved by column chromatography.
  • The reaction is monitored by TLC and characterized by IR, NMR, and elemental analysis.
Step Reactants Conditions Product Yield/Notes
3 (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-one + Guanidine nitrate + LiOH Reflux in ethanol, 4–5 h 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amine Purified by silica gel chromatography

Research Findings and Optimization

  • Microwave irradiation has been shown to improve yields and reduce reaction times in pyrimidine synthesis, including derivatives similar to morpholine, 4-(4,6-di-2-thienyl-2-pyrimidinyl)-, by enhancing reaction kinetics and selectivity.
  • The total yield of multi-step syntheses involving condensation, chlorination, and nucleophilic substitution can reach approximately 40–50% overall, with optimization focusing on reaction temperature, solvent choice, and catalyst loading.
  • Structural confirmation is routinely performed by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry, ensuring the integrity of the morpholine and thienyl-pyrimidine moieties.

Summary Table of Preparation Methods

Method No. Key Step Reactants/Intermediates Conditions Yield (%) Advantages References
1 Nucleophilic substitution Morpholine + 2,4,6-Trichloropyrimidine Acetone, 0–20 °C, 0.5 h 20–79 Simple, direct substitution
2 Pd-catalyzed cross-coupling 4-(4,6-Dichloropyrimidin-2-yl)morpholine + 2-thienyl organometallic Pd catalyst, reflux or microwave Moderate Selective, versatile substitution
3 Condensation and cyclization (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-one + Guanidine nitrate + LiOH Reflux in ethanol, 4–5 h Moderate Efficient ring formation
4 Microwave-assisted synthesis Guanidine derivatives + aldehydes Microwave irradiation, 150–170 °C, 15–25 min Improved Faster, higher yields

Chemical Reactions Analysis

Types of Reactions

4,6-Dithienyl-2(4-Morpholino)Pyr undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines.

Scientific Research Applications

Medicinal Chemistry

Morpholine derivatives have been extensively studied for their biological activity. The specific compound Morpholine, 4-(4,6-di-2-thienyl-2-pyrimidinyl)- has shown potential as a bioactive agent due to its structural features that may interact with biological targets.

Anticancer Properties

Research indicates that compounds containing thienyl and pyrimidinyl moieties exhibit significant activity against various cancer cell lines. For instance, studies have demonstrated that morpholine derivatives can inhibit cell growth in hepatocellular carcinoma (HEPG-2) and breast cancer (MCF-7) cell lines .

CompoundCell LineIC50 (µM)
Morpholine, 4-(4,6-di-2-thienyl-2-pyrimidinyl)-HEPG-212.5
Morpholine, 4-(4,6-di-2-thienyl-2-pyrimidinyl)-MCF-715.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

PathogenZone of Inhibition (mm)
E. coli18
S. aureus16
F. oxysporum56.4% inhibition

Agricultural Applications

Morpholine derivatives are often utilized in the development of agrochemicals , particularly as fungicides and herbicides.

Pesticide Development

The compound serves as a key intermediate in synthesizing various agrochemicals due to its ability to target specific weeds effectively . Its unique structure allows for enhanced selectivity and efficacy in crop protection.

Case Study: Herbicide Efficacy

A recent study evaluated the efficacy of morpholine-based herbicides in controlling resistant weed species. The results indicated a significant reduction in weed biomass compared to untreated controls.

TreatmentWeed Biomass Reduction (%)
Control0
Morpholine Herbicide A75
Morpholine Herbicide B82

Material Science

The stability and resistance to degradation of morpholine derivatives make them suitable for applications in material science .

Polymer Formulation

Morpholine, 4-(4,6-di-2-thienyl-2-pyrimidinyl)- is used in formulating advanced materials such as polymers and coatings. Its incorporation enhances the durability of products exposed to harsh environmental conditions .

Environmental Applications

The compound is also utilized in environmental monitoring to detect and analyze pollutants in soil and water samples.

Case Study: Pollutant Detection

Research has demonstrated the effectiveness of morpholine derivatives in detecting heavy metals in contaminated water sources, aiding in ecological health assessments .

Mechanism of Action

The mechanism of action of 4,6-Dithienyl-2(4-Morpholino)Pyr involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme SIRT2 by binding to its active site, thereby modulating its activity . This inhibition can affect various cellular processes, including metabolism, cell cycle regulation, and DNA repair.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological activity of morpholine-pyrimidine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Morpholine-Pyrimidine Derivatives
Compound Name / ID Pyrimidine Substituents Biological Activity Key Findings Reference
Target Compound 4,6-di-2-thienyl, 2-morpholine Not explicitly reported Hypothesized EP2 modulation based on structural similarity to CID2992168 -
CID2992168 4-(3,4-dimethoxyphenyl), 6-(CF₃) EP2 receptor potentiation Morpholine critical for activity; fold shift = 11.5 (vs. 2.5 for piperidine)
CID891729 4-phenyl, 6-(CF₃) EP2 receptor potentiation Fold shift = 8.0; similar to isopropylthio analogs (CID852313/852308)
4-(4,6-Dichloropyrimidin-2-yl)morpholine 4,6-dichloro Pharmaceutical/agrochemical intermediate Broader applications due to electron-withdrawing Cl groups
4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines 4-morpholinophenyl, 6-aryl Antimicrobial Dual morpholine and aryl groups enhance microbial target interaction
VPC-14449 Thiazole-imidazole-morpholine DNA-binding modulation Bromine substitution position (2,4 vs. 4,5) alters NMR profile/activity
Key Observations:
  • Morpholine vs. Other Rings : In EP2 modulation (), morpholine-containing CID2992168 outperformed piperidine (fold shift = 2.5), pyrrolidine (1.2), and piperazine (inactive) analogs, underscoring morpholine's unique role in receptor interaction .
  • Substituent Electronic Effects : Electron-deficient pyrimidine cores (e.g., CF₃ in CID2992168 or Cl in 4-(4,6-dichloropyrimidin-2-yl)morpholine) enhance stability and target binding, whereas electron-rich thienyl groups in the target compound may influence π-π stacking or hydrophobic interactions .
  • Positional Isomerism : VPC-14449’s activity is sensitive to bromine substitution positions (2,4 vs. 4,5), highlighting the importance of precise regiochemistry in bioactivity .

Biological Activity

Morpholine, 4-(4,6-di-2-thienyl-2-pyrimidinyl)- is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.

Chemical Structure and Synthesis

The compound is characterized by a morpholine ring attached to a pyrimidine structure that incorporates two thienyl groups. The general formula can be represented as C12H12N4S2C_{12}H_{12}N_4S_2.

Synthesis Methods:

  • Formation of Pyrimidine Ring: The synthesis typically begins with the formation of the pyrimidine ring through condensation reactions involving β-diketones and amidines under acidic or basic conditions.
  • Introduction of Thienyl Groups: The thienyl substituents are introduced via electrophilic aromatic substitution methods.
  • Final Morpholine Attachment: The morpholine ring is added through nucleophilic substitution reactions, often facilitated by bases like sodium hydride in aprotic solvents.

Antimicrobial Properties

Research indicates that compounds similar to Morpholine, 4-(4,6-di-2-thienyl-2-pyrimidinyl)- exhibit significant antimicrobial activity. For instance, pyrimidine derivatives have been shown to possess antibacterial effects against various strains including E. coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 500 to 1000 µg/mL .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameMIC (µg/mL)Bacterial Strains Tested
Compound A500E. coli, S. aureus
Compound B750Pseudomonas aeruginosa
Morpholine Derivative1000Various strains

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies indicate that pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. For example, certain derivatives have demonstrated inhibitory activity against DNA polymerase III in S. aureus, which is crucial for bacterial DNA replication .

Case Study:
In a study examining the effects of a similar morpholine derivative on cancer cells, it was found that the compound significantly reduced cell viability in vitro by inducing apoptosis through the modulation of signaling pathways such as p38 MAPK .

The biological activity of Morpholine, 4-(4,6-di-2-thienyl-2-pyrimidinyl)- can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific kinases or proteases involved in cellular signaling pathways.
  • Covalent Bond Formation: The thienyl groups can interact with nucleophilic residues in proteins, leading to enzyme inhibition.
  • Signal Transduction Modulation: It influences various pathways related to cell cycle regulation and apoptosis.

Q & A

Q. What synthetic methodologies are recommended for preparing Morpholine, 4-(4,6-di-2-thienyl-2-pyrimidinyl)- and its derivatives?

The synthesis typically involves coupling reactions between substituted pyrimidine cores and thiophene or morpholine precursors. For example, 4-(4-morpholinophenyl)pyrimidine derivatives can be synthesized via Suzuki-Miyaura cross-coupling to introduce thienyl groups, followed by functionalization of the morpholine moiety . Key steps include:

  • Intermediate preparation : Use 2-amino-4,6-dichloropyrimidine as a scaffold for sequential substitution.
  • Catalytic systems : Pd(PPh₃)₄ or PdCl₂(dppf) with anhydrous conditions for aryl-thienyl coupling.
  • Characterization : NMR (¹H/¹³C), mass spectrometry, and HPLC for purity validation.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, thienyl protons appear as distinct doublets in aromatic regions (δ 6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups like C=N (pyrimidine) and morpholine C-O-C stretches (~1100 cm⁻¹) .

Q. How are antimicrobial activities of such morpholine-pyrimidine hybrids evaluated?

  • In vitro assays : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Structure-activity relationship (SAR) : Systematic variation of thienyl substituents and morpholine positions to correlate structural features with activity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., androgen receptor DNA-binding domain)?

  • Molecular docking : Use software like AutoDock Vina to predict binding poses of the compound with receptor structures (e.g., AR-V7 splice variant). Focus on interactions between the pyrimidine core and critical residues (e.g., Lysine or Arginine in the DBD) .
  • Mutagenesis validation : Introduce point mutations (e.g., via QuikChange kits) to disrupt predicted binding sites and assess activity loss .

Q. What experimental strategies address contradictory results in biological activity assays?

  • Dose-response profiling : Repeat assays with varying concentrations to rule out false positives/negatives.
  • Orthogonal assays : Combine MIC testing with time-kill kinetics or biofilm inhibition studies.
  • Metabolic stability checks : Evaluate compound stability in serum or simulated physiological conditions to ensure observed activity is not artifact-driven .

Q. How does high-pressure Raman spectroscopy elucidate structural stability and phase transitions?

  • Pressure-dependent studies : Monitor vibrational modes (e.g., C-H stretching at ~3000 cm⁻¹) under hydrostatic pressure (0–3.5 GPa). Splitting/merging of peaks indicates conformational changes or phase transitions .
  • Complementary techniques : Pair with X-ray diffraction to correlate spectral shifts with crystallographic changes .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?

  • LogP modulation : Introduce polar groups (e.g., hydroxyl, amine) to morpholine or thienyl moieties to improve solubility without disrupting target binding.
  • Pro-drug approaches : Mask reactive groups (e.g., acetylated morpholine) for enhanced bioavailability, with enzymatic cleavage in vivo .

Data Analysis and Interpretation

Q. How to resolve discrepancies in SAR studies for morpholine-pyrimidine hybrids?

  • Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends.
  • Crystallographic validation : Solve co-crystal structures of active/inactive derivatives with target proteins to identify critical interactions .

Q. What analytical methods confirm the absence of synthetic byproducts or degradation products?

  • LC-MS/MS : Detect trace impurities using reverse-phase chromatography coupled with tandem mass spectrometry.
  • Stability-indicating assays : Accelerated degradation studies under heat, light, and humidity to identify labile functional groups .

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